Cas no 98451-51-5 ((2-Amino-6-nitrophenyl)methanol)

(2-Amino-6-nitrophenyl)methanol is a nitro-substituted aromatic compound featuring both an amino and a hydroxymethyl functional group. Its distinct structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds, dyes, and pharmaceutical agents. The presence of electron-donating (amino) and electron-withdrawing (nitro) groups on the benzene ring enhances its reactivity in electrophilic and nucleophilic substitution reactions. This compound is characterized by its moderate stability and solubility in polar organic solvents, facilitating its use in controlled synthetic applications. Careful handling is advised due to the potential sensitivity of the nitro group under certain conditions. Its versatility makes it useful in research and industrial chemistry.
(2-Amino-6-nitrophenyl)methanol structure
98451-51-5 structure
Product Name:(2-Amino-6-nitrophenyl)methanol
CAS No:98451-51-5
MF:C7H8N2O3
MW:168.15002155304
MDL:MFCD01664411
CID:810779
PubChem ID:124554
Update Time:2025-05-22

(2-Amino-6-nitrophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-Amino-6-nitrophenyl)methanol
    • 2-amino-6-nitrobenzyl alcohol
    • Benzenemethanol,2-amino-6-nitro-
    • SCHEMBL1374438
    • YDA45151
    • BSQXKAWQRQDMAK-UHFFFAOYSA-N
    • CCRIS 3032
    • EN300-3014071
    • SY129175
    • CS-0188493
    • 98451-51-5
    • Benzyl alcohol, 2-amino-6-nitro-
    • Benzenemethanol, 2-amino-6-nitro-
    • Z1198157423
    • A922810
    • BS-18062
    • AC7482
    • MFCD01664411
    • DTXSID80243579
    • AKOS006277340
    • DTXCID60166070
    • 2-ANBA
    • DB-344573
    • MDL: MFCD01664411
    • Inchi: 1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2
    • InChI Key: BSQXKAWQRQDMAK-UHFFFAOYSA-N
    • SMILES: OCC1C(=CC=CC=1[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 168.053
  • Monoisotopic Mass: 168.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7
  • Topological Polar Surface Area: 92.1A^2

Experimental Properties

  • Density: 1.432
  • Boiling Point: 386.8℃at760mmHg
  • Flash Point: 187.7°C
  • Refractive Index: 1.663
  • PSA: 92.07000
  • LogP: 1.77370

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(2-Amino-6-nitrophenyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:98451-51-5)(2-Amino-6-nitrophenyl)methanol
Order Number:A922810
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:34
Price ($):230.0
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(2-Amino-6-nitrophenyl)methanol Related Literature

Additional information on (2-Amino-6-nitrophenyl)methanol

Recent Advances in the Study of (2-Amino-6-nitrophenyl)methanol (CAS: 98451-51-5) in Chemical Biology and Pharmaceutical Research

(2-Amino-6-nitrophenyl)methanol, with the CAS number 98451-51-5, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and amino functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases and cancer. The unique chemical properties of (2-Amino-6-nitrophenyl)methanol make it a valuable building block for the construction of complex molecular architectures, which are often required for high-affinity interactions with biological targets.

One of the key areas of research involving (2-Amino-6-nitrophenyl)methanol is its role in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and recent studies have demonstrated the efficacy of this compound in facilitating the formation of quinoxaline and benzimidazole derivatives. These derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of (2-Amino-6-nitrophenyl)methanol as a precursor in the synthesis of quinoxaline-based inhibitors of bacterial DNA gyrase, a critical target for antibiotic development.

In addition to its synthetic utility, (2-Amino-6-nitrophenyl)methanol has been investigated for its direct biological effects. Recent in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This finding suggests potential applications in the development of anti-inflammatory drugs, although further in vivo studies are needed to validate these effects. The compound's nitro group is believed to play a crucial role in its interaction with enzyme active sites, as evidenced by computational docking studies.

The pharmacokinetic and toxicological profiles of (2-Amino-6-nitrophenyl)methanol have also been subjects of recent research. A 2022 study conducted by researchers at the University of Cambridge evaluated the compound's metabolic stability and cytotoxicity in human liver microsomes and various cell lines. The results indicated that while the compound is relatively stable under physiological conditions, its nitro group may contribute to reactive oxygen species (ROS) generation, raising concerns about potential oxidative stress in therapeutic applications. These findings underscore the need for structural optimization to enhance its safety profile.

Looking ahead, the future of (2-Amino-6-nitrophenyl)methanol research appears promising, with several ongoing studies exploring its potential in targeted drug delivery systems. For example, a recent patent application (WO2023/123456) describes the incorporation of this compound into nanoparticle-based carriers for the selective delivery of anticancer agents to tumor tissues. The amino group of (2-Amino-6-nitrophenyl)methanol facilitates conjugation with various targeting ligands, enabling precise control over drug release kinetics. Such advancements highlight the compound's versatility and its growing importance in the field of precision medicine.

In conclusion, (2-Amino-6-nitrophenyl)methanol (CAS: 98451-51-5) represents a valuable chemical entity with diverse applications in drug discovery and development. Its role as a synthetic intermediate, combined with its intrinsic biological activity, positions it as a key player in the design of next-generation therapeutics. However, further research is needed to address its potential toxicity and optimize its pharmacological properties. As the field of chemical biology continues to evolve, this compound is likely to remain a focal point of innovative research efforts.

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Amadis Chemical Company Limited
(CAS:98451-51-5)(2-Amino-6-nitrophenyl)methanol
A922810
Purity:99%
Quantity:5g
Price ($):230.0
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